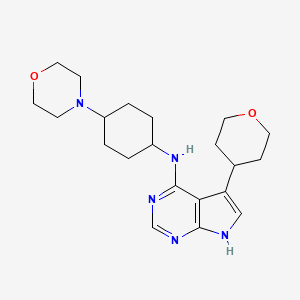![molecular formula C20H16Cl3N3O4 B608188 8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one CAS No. 1361227-90-8](/img/structure/B608188.png)
8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one
説明
This compound is a quinolinone derivative, which is a class of compounds that are often bioactive and have been studied for their potential medicinal properties . The presence of nitro, chloro, and amino groups in the molecule suggests that it could have interesting reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the quinolinone core, followed by various functional group interconversions and substitutions to introduce the chloro, amino, nitro, and butanoyl groups .Molecular Structure Analysis
The molecular structure of this compound includes a quinolinone core, which is a bicyclic system containing a benzene ring fused to a pyridone ring. It also has several substituents, including a 2,4-dichlorophenylamino group, a 3-methylbutanoyl group, and a nitro group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the nitro group could potentially undergo reduction reactions, and the chloro groups could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could increase its solubility in polar solvents .科学的研究の応用
Synthesis and Derivatives
Synthesis Processes : Compounds related to 8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one have been synthesized through various chemical processes. These include nucleophilic substitution and rearrangements of chloro-nitroquinolines to produce heterocycloquinolines and imidazoquinolines, demonstrating the versatility of these compounds as precursors for generating bifunctionality required for building heterocyclic rings (Khodair et al., 1999).
Derivative Formation : The reaction of chloro-nitroquinolines with various reagents like benzylamine, amino acids, and salicylaldehyde leads to the formation of different derivatives like hydroxy-imidazoquinolines and benzopyranoquinolines. These reactions showcase the potential for creating a wide range of chemically diverse molecules for different applications (Khodair et al., 1999).
Pharmacological and Biological Activities
Antimalarial Properties : Some derivatives have shown promising results against malaria. For instance, certain quinoline derivatives have been synthesized and evaluated for their antimalarial activity, demonstrating the potential of these compounds in developing new therapeutic agents (Zheng, Chen, & Gao, 1991).
Antibacterial Properties : There is evidence of antibacterial activity in some 8-nitrofluoroquinolone derivatives. These compounds have shown interesting activity against both gram-positive and gram-negative strains, highlighting their potential in the field of antibacterial drug development (Al-Hiari et al., 2007).
Potential in Cancer Therapy : Some quinoline derivatives have exhibited significant anticancer activity. For example, certain synthesized 4-aryl(alkyl)amino-3-nitroquinolines showed promising results against human lung and colon cancer cell lines, indicating their potential use in cancer therapy (Chauhan et al., 2015).
Chemical Properties and Applications
Chemical Reduction and Transformation : Studies have demonstrated the reduction of nitroarenes to aminoarenes using formic acid and a ruthenium catalyst, an important reaction in the chemical transformation of these compounds (Watanabe et al., 1984).
Formation of Novel Compounds : The research has also focused on the formation of new compounds like pyrroloquinolines and quinoline proton sponges, which could have various applications in chemical and pharmaceutical industries (Dyablo et al., 2015).
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one' involves the reaction of 2,4-dichloroaniline with 3-methylbutanoyl chloride to form the intermediate 2,4-dichloro-N-(3-methylbutanoyl)aniline. This intermediate is then reacted with 8-chloro-5-nitroquinolin-4(1H)-one in the presence of a base to yield the final product.", "Starting Materials": [ "2,4-dichloroaniline", "3-methylbutanoyl chloride", "8-chloro-5-nitroquinolin-4(1H)-one", "Base" ], "Reaction": [ "Step 1: 2,4-dichloroaniline is reacted with 3-methylbutanoyl chloride in the presence of a base to form the intermediate 2,4-dichloro-N-(3-methylbutanoyl)aniline.", "Step 2: The intermediate 2,4-dichloro-N-(3-methylbutanoyl)aniline is then reacted with 8-chloro-5-nitroquinolin-4(1H)-one in the presence of a base to yield the final product '8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one'." ] } | |
CAS番号 |
1361227-90-8 |
製品名 |
8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one |
分子式 |
C20H16Cl3N3O4 |
分子量 |
468.715 |
IUPAC名 |
8-chloro-2-(2,4-dichloroanilino)-3-(3-methylbutanoyl)-5-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C20H16Cl3N3O4/c1-9(2)7-15(27)17-19(28)16-14(26(29)30)6-4-11(22)18(16)25-20(17)24-13-5-3-10(21)8-12(13)23/h3-6,8-9H,7H2,1-2H3,(H2,24,25,28) |
InChIキー |
LRTXIQCBQIKIOH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(NC2=C(C=CC(=C2C1=O)[N+](=O)[O-])Cl)NC3=C(C=C(C=C3)Cl)Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
JH-RE-06; JH-RE06; JH-RE 06; JHRE-06; JHRE06; JHRE 06; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



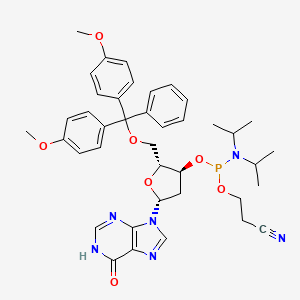

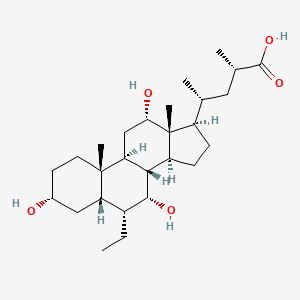

![3-[2-Fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole](/img/structure/B608114.png)
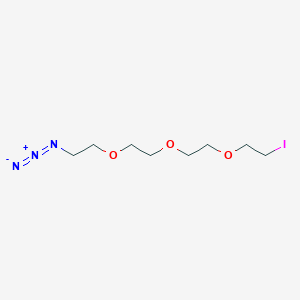
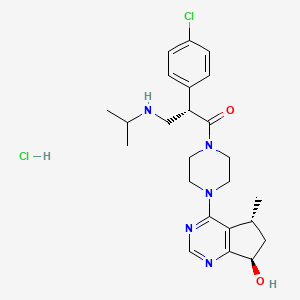

![1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one](/img/structure/B608122.png)
![2,9-Diazaspiro[5.5]undecan-1-one, 2-(1H-indol-3-ylMethyl)-9-(4-Methoxy-2-pyriMidinyl)-](/img/structure/B608123.png)

![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B608125.png)
